molecular formula C25H20N4O5 B2616525 ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate CAS No. 882229-58-5

ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate

Cat. No.: B2616525
CAS No.: 882229-58-5
M. Wt: 456.458
InChI Key: ADDQWUNDYDXFGE-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate is a pyrazole-derived compound characterized by a central pyrazole ring substituted with a 4-nitrophenyl group at position 3, a phenyl group at position 1, and an amido-linked benzoate ester at position 2. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The compound’s synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with β-ketoesters or nitriles, followed by functionalization of the pyrazole core .

Its structural complexity allows for diverse interactions with biological targets, particularly enzymes involved in bacterial cell wall synthesis.

Properties

IUPAC Name

ethyl 4-[[3-(4-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5/c1-2-34-25(31)18-8-12-19(13-9-18)26-24(30)22-16-28(20-6-4-3-5-7-20)27-23(22)17-10-14-21(15-11-17)29(32)33/h3-16H,2H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDQWUNDYDXFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Amidation: The amide bond formation involves the reaction of the pyrazole derivative with an appropriate benzoic acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine, nitrating mixture (HNO₃/H₂SO₄), and sulfonating agents like sulfur trioxide.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 4-[3-(4-aminophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate.

    Substitution: Various substituted derivatives depending on the substituent introduced.

    Hydrolysis: 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoic acid and ethanol.

Scientific Research Applications

Antimicrobial Properties

Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate has been evaluated for its antimicrobial efficacy against various bacterial strains. Studies have shown that compounds in the pyrazole family exhibit significant antibacterial activity. For instance, derivatives with electron-withdrawing groups like nitro groups have demonstrated enhanced potency against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Potential

Recent research indicates that pyrazole derivatives, including this compound, may possess anticancer properties. In vitro studies have reported cytotoxic effects on several cancer cell lines, suggesting that these compounds can induce apoptosis and inhibit tumor growth . The mechanism of action is believed to involve the disruption of cellular signaling pathways that are crucial for cancer cell proliferation.

Case Study 1: Antimicrobial Activity Assessment

In a study published in the West African Journal of Medicine, a series of pyrazole derivatives were tested for their antimicrobial activity using disk diffusion methods. This compound exhibited significant inhibition zones against tested pathogens, indicating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation into the cytotoxic properties of pyrazole derivatives revealed that this compound effectively reduced cell viability in human breast cancer cell lines. The study highlighted its ability to induce apoptosis through caspase activation, making it a candidate for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate involves its interaction with specific molecular targets. The nitrophenyl and pyrazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituents on the pyrazole ring and adjacent aromatic systems. Below is a comparative analysis with analogous derivatives:

Compound Substituents Key Properties Biological Activity
Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate (Target) 3-(4-nitrophenyl), 1-phenyl, 4-(amido-benzoate) High melting point (>300°C), moderate solubility in polar aprotic solvents Potent anti-tubercular activity (IC₅₀ < 1 µg/mL) vs. M. tuberculosis
Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate 3-(4-fluorophenyl), tetrahydropyrimidine core Lower melting point (~250°C), enhanced solubility in DMSO Moderate anti-tubercular activity (IC₅₀ ~2 µg/mL)
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile (15a) 3-(4-fluorophenyl), 5-ethoxymethyleneamino, 4-carbonitrile mp 194–196°C, crystallizes from tetrahydrofuran Not reported; likely inactive due to lack of benzoate moiety
9-(4-Fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (16a) Fused pyrazolo-triazolo-pyrimidine system mp >340°C, low solubility in organic solvents Potential kinase inhibition (hypothetical)

Key Findings from Comparative Studies

Anti-Tubercular Activity :

  • The 4-nitrophenyl substituent in the target compound significantly enhances anti-tubercular efficacy compared to the 4-fluorophenyl analogue. This is attributed to the electron-withdrawing nitro group, which increases electrophilicity and improves target binding .
  • Replacement of the benzoate ester with a tetrahydropyrimidine ring (as in the fluorophenyl analogue) reduces activity, suggesting the ester group is critical for membrane permeability .

Thermal Stability :

  • The target compound exhibits superior thermal stability (mp >300°C) compared to derivatives like 15a (mp 194–196°C), likely due to stronger intermolecular hydrogen bonding from the amido-benzoate group .

Synthetic Complexity :

  • Derivatives with fused heterocycles (e.g., 16a ) require prolonged reflux (12 hours) and specialized solvents (DMSO) for purification, whereas the target compound is synthesized via a more straightforward amidation pathway .

Mechanistic and Structural Insights

  • Benzoate Ester vs. Carbonitrile : The benzoate ester in the target compound improves bioavailability compared to carbonitrile-substituted analogues (e.g., 15a ), which exhibit higher crystallinity but lower solubility .

Biological Activity

Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-amido]benzoate is a compound that belongs to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N4O3\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This compound features a pyrazole ring substituted with a nitrophenyl group and an amido group, which are critical for its biological activity. The presence of the nitro group is particularly noteworthy as it can enhance the compound's reactivity and biological interactions.

Antioxidant Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. Molecular docking simulations have shown that these compounds can effectively scavenge free radicals, thereby protecting cells from oxidative stress .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory activities. This compound has been reported to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives possess antimicrobial properties. This compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer activity of pyrazole derivatives is an area of active research. This compound has been evaluated for its cytotoxic effects on tumor cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes associated with inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : It can influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer .

Study on Antioxidant Activity

A study utilizing molecular docking techniques found that compounds structurally related to this compound exhibited high binding affinities to antioxidant targets, indicating their potential as therapeutic agents against oxidative stress-related diseases .

Research on Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. It showed comparable or superior antimicrobial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

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